molecular formula C16H13BrClN3O5 B5909986 N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide

N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide

Cat. No. B5909986
M. Wt: 442.6 g/mol
InChI Key: UNPNHFWPLWHUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide, also known as BAY 11-7082, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of various cellular processes, including inflammation, immune response, and cell survival.

Mechanism of Action

N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 exerts its effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in various cellular processes, including inflammation, immune response, and cell survival. N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, which results in the inhibition of the transcription of NF-κB target genes.
Biochemical and Physiological Effects:
N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 has been shown to have various biochemical and physiological effects. In cancer research, N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorder research, N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. It is also a potent inhibitor of the NF-κB pathway, which makes it a valuable tool for studying the role of NF-κB in various cellular processes. However, there are some limitations to using N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 in lab experiments. It has been shown to have off-target effects, which may complicate the interpretation of experimental results. Additionally, its inhibitory effects on the NF-κB pathway may not be specific to certain cell types or disease models.

Future Directions

There are several future directions for research on N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082. One area of interest is the development of more specific inhibitors of the NF-κB pathway that do not have off-target effects. Another area of interest is the investigation of the effects of N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 on other cellular processes, such as autophagy and apoptosis. Additionally, the potential therapeutic applications of N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 in various diseases, such as cancer and neurodegenerative disorders, warrant further investigation.

Synthesis Methods

The synthesis of N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 involves the reaction of 4-bromo-2-chlorophenol with acetic anhydride to form a phenyl acetate intermediate. This intermediate is then reacted with 4-nitrophenylhydrazine to form the final product, N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082.

Scientific Research Applications

N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the NF-κB pathway. In inflammation research, N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-bromo-2-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClN3O5/c17-11-3-6-14(13(18)8-11)25-9-16(22)26-20-15(19)7-10-1-4-12(5-2-10)21(23)24/h1-6,8H,7,9H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPNHFWPLWHUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=NOC(=O)COC2=C(C=C(C=C2)Br)Cl)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C/C(=N/OC(=O)COC2=C(C=C(C=C2)Br)Cl)/N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide

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